molecular formula C12H9N3O4 B11556135 N'-(2-furylmethylene)-4-nitrobenzohydrazide

N'-(2-furylmethylene)-4-nitrobenzohydrazide

Cat. No.: B11556135
M. Wt: 259.22 g/mol
InChI Key: DCUWHCJWLODERG-MDWZMJQESA-N
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Description

N’-(2-furylmethylene)-4-nitrobenzohydrazide is a chemical compound known for its unique structure and properties It is characterized by the presence of a furan ring and a nitrobenzene moiety connected through a hydrazide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-furylmethylene)-4-nitrobenzohydrazide typically involves the condensation reaction between 2-furaldehyde and 4-nitrobenzohydrazide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired product .

Industrial Production Methods

While specific industrial production methods for N’-(2-furylmethylene)-4-nitrobenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the compound .

Chemical Reactions Analysis

Types of Reactions

N’-(2-furylmethylene)-4-nitrobenzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and other organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(2-furylmethylene)-4-nitrobenzohydrazide involves its interaction with specific molecular targets. The compound’s nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. Additionally, the furan ring can participate in various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(2-furylmethylene)-4-nitrobenzohydrazide is unique due to the presence of both a furan ring and a nitrobenzene moiety, which impart distinct chemical and biological properties.

Properties

Molecular Formula

C12H9N3O4

Molecular Weight

259.22 g/mol

IUPAC Name

N-[(E)-furan-2-ylmethylideneamino]-4-nitrobenzamide

InChI

InChI=1S/C12H9N3O4/c16-12(14-13-8-11-2-1-7-19-11)9-3-5-10(6-4-9)15(17)18/h1-8H,(H,14,16)/b13-8+

InChI Key

DCUWHCJWLODERG-MDWZMJQESA-N

Isomeric SMILES

C1=COC(=C1)/C=N/NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

C1=COC(=C1)C=NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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